molecular formula C30H18N6Na4O12S4 B12772201 Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt CAS No. 106906-28-9

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt

Cat. No.: B12772201
CAS No.: 106906-28-9
M. Wt: 874.7 g/mol
InChI Key: DEWVVXULZGYDHY-GWIKJDHCSA-J
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Description

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt is a complex organic compound known for its unique structural properties and diverse applications. This compound is characterized by the presence of sulfonic acid groups and triazole rings, which contribute to its chemical reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves multiple steps, including the formation of the triazole rings and the introduction of sulfonic acid groups. The reaction typically starts with the preparation of the triazole intermediates, followed by their coupling with benzenesulfonic acid derivatives under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors, where the reaction parameters are optimized for efficiency and cost-effectiveness. The process includes continuous monitoring and adjustment of reaction conditions to maintain product quality. The final product is purified through techniques such as crystallization, filtration, and drying .

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, with temperature, solvent, and catalyst playing crucial roles .

Major Products

The major products formed from these reactions include sulfonate salts, amine derivatives, and substituted triazole compounds. These products have distinct properties and applications in various fields .

Scientific Research Applications

Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt involves its interaction with specific molecular targets and pathways. The sulfonic acid groups and triazole rings enable the compound to bind to proteins, enzymes, and other biomolecules, affecting their function and activity. This binding can lead to changes in cellular processes, making the compound useful in various biological and medical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets Benzenesulfonic acid, 2,2’-(1,2-ethenediyl)bis(5-(4-(sulfophenyl)-2H-1,2,3-triazol-2-yl)-, sodium salt apart from similar compounds is its unique combination of sulfonic acid groups and triazole rings. This structural arrangement provides enhanced reactivity and functionality, making it suitable for a broader range of applications in scientific research and industry.

Properties

CAS No.

106906-28-9

Molecular Formula

C30H18N6Na4O12S4

Molecular Weight

874.7 g/mol

IUPAC Name

tetrasodium;5-[4-(2-sulfonatophenyl)triazol-2-yl]-2-[(E)-2-[2-sulfonato-4-[4-(2-sulfonatophenyl)triazol-2-yl]phenyl]ethenyl]benzenesulfonate

InChI

InChI=1S/C30H22N6O12S4.4Na/c37-49(38,39)27-7-3-1-5-23(27)25-17-31-35(33-25)21-13-11-19(29(15-21)51(43,44)45)9-10-20-12-14-22(16-30(20)52(46,47)48)36-32-18-26(34-36)24-6-2-4-8-28(24)50(40,41)42;;;;/h1-18H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48);;;;/q;4*+1/p-4/b10-9+;;;;

InChI Key

DEWVVXULZGYDHY-GWIKJDHCSA-J

Isomeric SMILES

C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C2=NN(N=C2)C3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N5N=CC(=N5)C6=CC=CC=C6S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+].[Na+]

Origin of Product

United States

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